2-(1,3-Benzoxazol-2-yl)propan-1-amine
Overview
Description
2-(1,3-Benzoxazol-2-yl)propan-1-amine: is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Mechanism of Action
Mode of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . This suggests that these compounds may interact with multiple biochemical pathways.
Result of Action
One study noted that a compound with a similar structure showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzoxazol-2-yl)propan-1-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase and cytochrome P450, influencing their activity and function. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters such as the serotonin transporter, facilitating its uptake into cells . The compound’s localization and accumulation within tissues can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-yl)propan-1-amine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method involves the reaction of 2-aminophenol with propanal in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide (H₂O₂) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
2-(1,3-Benzoxazol-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)ethan-1-amine
- 2-(1,3-Benzoxazol-2-yl)butan-1-amine
- 2-(1,3-Benzoxazol-2-yl)pentan-1-amine
Uniqueness
2-(1,3-Benzoxazol-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propan-1-amine side chain differentiates it from other benzoxazole derivatives, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGVUVGJGNEHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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